molecular formula C14H11N3O2S B4460391 N-(3-methoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide

N-(3-methoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No. B4460391
M. Wt: 285.32 g/mol
InChI Key: HZHJSRGQQXQVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide, commonly known as MBTC, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. MBTC is a benzothiadiazole derivative that has been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Scientific Research Applications

MBTC has been extensively studied for its potential applications in various fields of science. In the field of medicine, MBTC has been reported to exhibit potent antimicrobial and anticancer activities. In a recent study, MBTC was found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, MBTC has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In the field of material science, MBTC has been used as a building block for the synthesis of novel conjugated polymers. These polymers have been reported to exhibit excellent optoelectronic properties, making them potential candidates for applications in organic electronics.

Mechanism of Action

The mechanism of action of MBTC is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In a recent study, MBTC was found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, MBTC has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
MBTC has been reported to exhibit a wide range of biochemical and physiological effects. In a recent study, MBTC was found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, MBTC has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

MBTC has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Additionally, MBTC exhibits excellent solubility in common organic solvents, making it easy to work with in the lab. However, MBTC has some limitations, including its relatively low stability under acidic conditions. This can make it difficult to work with in certain experimental conditions.

Future Directions

For research on MBTC include its potential as an antimicrobial, anticancer, and anti-inflammatory agent, as well as its use in the synthesis of novel conjugated polymers and as a sensitizer in dye-sensitized solar cells.

properties

IUPAC Name

N-(3-methoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-19-11-4-2-3-10(8-11)15-14(18)9-5-6-12-13(7-9)17-20-16-12/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHJSRGQQXQVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729472
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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